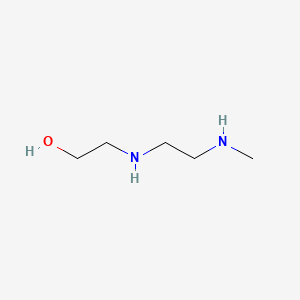
Keratinocyte Differentiation Inducer
Vue d'ensemble
Description
Casein Kinase II Inhibitor IV is a potent, ATP-competitive inhibitor of casein kinase II, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Applications De Recherche Scientifique
Casein Kinase II Inhibitor IV has a wide range of scientific research applications, including:
Cancer Research: The compound has shown promise in inhibiting the growth of cancer cells by targeting casein kinase II, which is often upregulated in tumors.
Neurodegenerative Diseases:
Cell Differentiation Studies: The compound is used to study the differentiation of human keratinocytes, providing insights into skin biology.
Signal Transduction: It is employed in studies of signal transduction pathways, particularly those involving phosphorylation and dephosphorylation.
Mécanisme D'action
Casein Kinase II Inhibitor IV exerts its effects by competitively binding to the ATP-binding site of casein kinase II, thereby inhibiting its activity. This inhibition disrupts various cellular processes, including:
Cell Proliferation: By inhibiting casein kinase II, the compound reduces cell proliferation, which is beneficial in cancer treatment.
Signal Transduction: The compound affects multiple signaling pathways, including the PI3K/AKT and JAK/STAT pathways, which are crucial for cell survival and proliferation.
Orientations Futures
The detailed efficient characterization of different factors, and their combinations, could make it possible to find the significant inducers for stem cell differentiation into epidermal lineage . Moreover, it allows the development of chemically known media for directing multi-step differentiation procedures .
Analyse Biochimique
Biochemical Properties
The Keratinocyte Differentiation Inducer interacts with various biomolecules, primarily enzymes such as casein kinase II . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the enzyme, thereby inhibiting its activity . This inhibition plays a crucial role in the biochemical reactions leading to the differentiation of keratinocytes .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces differentiation in normal human keratinocytes, which is a crucial process for the maintenance and repair of the skin barrier .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an ATP-competitive inhibitor of casein kinase II, it binds to the enzyme’s active site, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition is a key factor in inducing the differentiation of keratinocytes .
Metabolic Pathways
The this compound is involved in metabolic pathways related to the differentiation of keratinocytes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Casein Kinase II Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups are introduced through substitution reactions to enhance the compound’s binding affinity to casein kinase II.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of Casein Kinase II Inhibitor IV involves scaling up the synthetic route while ensuring consistency and purity. This is achieved through:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Casein Kinase II Inhibitor IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used to modify the compound.
Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Casein Kinase II Inhibitor IV, each with different inhibitory activities and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
CX-4945: Another potent inhibitor of casein kinase II, used in cancer research.
TBB (4,5,6,7-Tetrabromobenzotriazole): A selective inhibitor of casein kinase II, used in various biochemical studies.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): Known for its inhibitory activity against casein kinase II.
Uniqueness
Casein Kinase II Inhibitor IV is unique due to its high potency and specificity for casein kinase II. Its ability to induce differentiation in human keratinocytes sets it apart from other inhibitors, making it a valuable tool in skin biology research .
Conclusion
Casein Kinase II Inhibitor IV is a highly potent and specific inhibitor of casein kinase II, with significant applications in cancer research, neurodegenerative disease studies, and cell differentiation research. Its unique properties and high specificity make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVZKYOBQGDKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466376 | |
| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863598-09-8 | |
| Record name | 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Keratinocyte differentiation inducers can interact with a variety of cellular targets to initiate the differentiation process. For instance, some inducers, like 1,25-dihydroxyvitamin D3, bind to nuclear receptors, which then act as transcription factors to regulate gene expression. [] This leads to the upregulation of differentiation-specific genes, such as those encoding for involucrin, loricrin, and filaggrin, ultimately driving the formation of the cornified envelope, a hallmark of differentiated keratinocytes. [, ] Other inducers, like those activating the Protein Kinase C (PKC) pathway, exert their effects through a cascade of phosphorylation events. [, , , , ] For example, activation of PKC-α can lead to the downregulation of keratins K1 and K10 while simultaneously upregulating the expression of late differentiation markers like loricrin and filaggrin. [] The specific downstream effects and pathways involved can vary depending on the specific inducer and its cellular target.
A: Cholesterol sulfate, a naturally occurring sterol sulfate, has been shown to play a role in keratinocyte differentiation. It acts as a component of cell membranes, contributing to their stability and influencing various cellular processes. [] Research suggests that cholesterol sulfate participates in signal transduction pathways involved in keratinocyte differentiation, potentially by regulating the activity of certain protein kinase C isoforms. [] Additionally, it appears to influence the expression of genes crucial for the development of the epidermal barrier, further highlighting its role in the differentiation process. []
A: Yes, certain viral proteins, such as the E5 protein from human papillomavirus type 16 (HPV16 E5), can interfere with normal keratinocyte differentiation. HPV16 E5 has been shown to disrupt the signaling and trafficking of the keratinocyte growth factor receptor (KGFR/FGFR2b), a key regulator of epithelial homeostasis. [] This disruption can lead to a decrease in the expression of early differentiation markers like keratin K1, ultimately hindering the differentiation process. [] Interestingly, restoring KGFR expression and activity can counteract the negative effects of HPV16 E5 on differentiation, highlighting the importance of this receptor in maintaining normal keratinocyte function. []
A: Yes, several natural compounds have demonstrated the ability to induce keratinocyte differentiation. For instance, baicalin, a flavonoid derived from the Chinese herbal medicine Scutellaria baicalensis, has shown promising results in preclinical studies. [] Topical application of baicalin cream in a mouse model increased the thickness of the granular layer and the overall epidermal thickness, suggesting its potential to promote differentiation. [] Similarly, kaempferol, a flavonoid found in various plants including green tea, has also been identified as a potential inducer of keratinocyte differentiation. [] These natural compounds hold promise for the development of novel therapeutic strategies for skin conditions characterized by impaired keratinocyte differentiation, such as psoriasis.
A: The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating keratinocyte differentiation. [] Tapinarof, an AHR modulator, has been shown to promote the expression of key differentiation markers like filaggrin (FLG) and loricrin (LOR) in an AHR-dependent manner. [] Interestingly, tapinarof also induces the secretion of IL-24, a cytokine that can negatively regulate FLG and LOR expression. [] This finding suggests that combining AHR modulators like tapinarof with inhibitors of the IL-24/STAT3 signaling pathway could enhance their therapeutic efficacy in treating skin conditions associated with barrier dysfunction, such as atopic dermatitis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




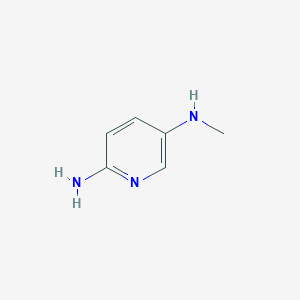
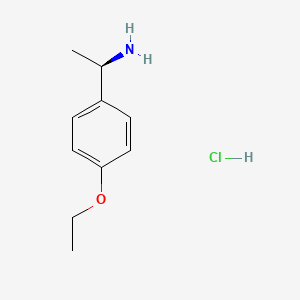


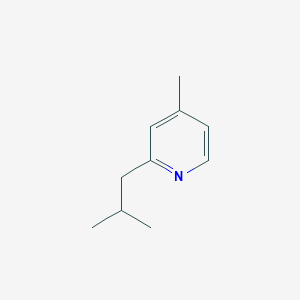
![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)
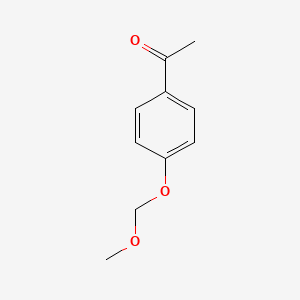
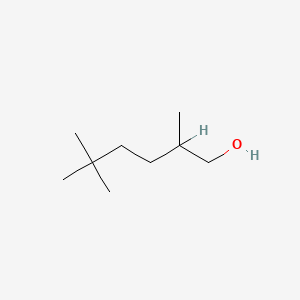
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)
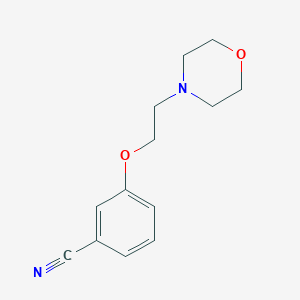
![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
![4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3057853.png)
